Cas no 919783-22-5 (AZD1656)

AZD1656 structure
AZD1656 structure
Produktname:AZD1656
CAS-Nr.:919783-22-5
MF:C24H26N6O5
MW:478.5
MDL:MFCD28386282
CID:761302
PubChem ID:16039797

AZD1656 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-
    • AZD1656
    • AZD 1656
    • FJEJHJINOKKDCW-INIZCTEOSA-N
    • 3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1S)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide
    • GTPL7701
    • 660M185X4D
    • DB14810
    • Q27074714
    • 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide
    • (S)-3-(5-(Azetidine-1-carbonyl)pyrazin-2-yloxy)-5-(1-methoxyprop
    • CID 16039797
    • 3-[[5-(1-Azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)benzamide (ACI)
    • AZD-1656
    • Benzamide, 3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-
    • Hexokinase IV,Glucokinase,AZD-1656,AZD1656,G6pc,G6P,ChREBP-β,hypoglycemia,inhibit,Inhibitor,Hexokinase D,epinephrine,glucagon,antihyperglycemic
    • AKOS040747890
    • MS-28891
    • (S)-3-(5-(Azetidine-1-carbonyl)pyrazin-2-yloxy)-5-(1-methoxypropan-2-yloxy)-N-(5-methylpyrazin-2-yl)benzamide
    • 3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-(((2S)-1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide
    • AT32772
    • DA-61373
    • AZD 1656 [WHO-DD]
    • BA171838
    • GLXC-10480
    • 3-(5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy-5-((2S)-1-methoxypropan-2-yl)oxy-N-(5-methylpyrazin-2-yl)benzamide
    • (S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide
    • E77313
    • HY-15675
    • 3-[[5-(1-Azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-benzamide
    • CHEMBL3219124
    • SCHEMBL321593
    • 3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide
    • 3-((5-(AZETIDIN-1-YLCARBONYL)PYRAZIN-2-YL)OXY)-5-((1S)-2-METHOXY-1-METHYLETHOXY)-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE
    • UNII-660M185X4D
    • CS-0008226
    • 3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(5-methylpyrazin-2-yl)benzamide
    • 919783-22-5
    • BENZAMIDE, 3-((5-(1-AZETIDINYLCARBONYL)-2-PYRAZINYL)OXY)-5-((1S)-2-METHOXY-1-METHYLETHOXY)-N-(5-METHYL-2-PYRAZINYL)-
    • MDL: MFCD28386282
    • Inchi: 1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1
    • InChI-Schlüssel: FJEJHJINOKKDCW-INIZCTEOSA-N
    • Lächelt: O=C(C1C=NC(=CN=1)OC1=CC(C(NC2C=NC(C)=CN=2)=O)=CC(=C1)O[C@@H](C)COC)N1CCC1

Berechnete Eigenschaften

  • Genaue Masse: 478.19646795g/mol
  • Monoisotopenmasse: 478.19646795g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 35
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 710
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 129
  • XLogP3: 1.3

Experimentelle Eigenschaften

  • Dichte: 1.336±0.06 g/cm3(Predicted)
  • Siedepunkt: 635.0±55.0 °C(Predicted)
  • pka: 10.84±0.70(Predicted)

AZD1656 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X78975-1mg
AZD-1656
919783-22-5 ≥98%
1mg
¥898.0 2023-09-05
eNovation Chemicals LLC
D677243-5mg
AZD-1656
919783-22-5 97%
5mg
$398 2024-05-24
Biosynth
BA171838-10 mg
AZD 1656
919783-22-5
10mg
$412.40 2023-01-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A873862-1mg
AZD-1656
919783-22-5 ≥98%
1mg
¥1,120.00 2022-09-03
ChemScence
CS-0008226-10mg
AZD1656
919783-22-5 98.02%
10mg
$600.0 2022-04-26
A2B Chem LLC
AY20969-10mg
AZD-1656
919783-22-5 95%
10mg
$281.00 2024-07-18
A2B Chem LLC
AY20969-25mg
AZD-1656
919783-22-5 95%
25mg
$532.00 2024-07-18
Aaron
AR01FWVP-5mg
AZD1656
919783-22-5 98%
5mg
$836.00 2025-02-12
Ambeed
A1188028-5mg
(S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide
919783-22-5 98%
5mg
$708.0 2025-02-27
A2B Chem LLC
AY20969-5mg
AZD-1656
919783-22-5 95%
5mg
$184.00 2024-07-18

AZD1656 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dimethyl sulfoxide ;  < 20 °C
1.2 Solvents: Acetonitrile ;  1 h, 20 °C
Referenz
Decoration of an α-Resorcylate Nucleus as Part of the Manufacture of a Glucokinase Activator
Hopes, Phillip; Langer, Thomas; Millard, Kirsty; Steven, Alan, Organic Process Research & Development, 2018, 22(8), 996-1006

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, 60 °C
Referenz
Preparation of heteroaryl benzamide derivatives as glucokinase activators for the treatment of diabetes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  1 h, 120 °C
Referenz
Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656
Waring, Michael J.; Clarke, David S.; Fenwick, Mark D.; Godfrey, Linda; Groombridge, Sam D.; et al, MedChemComm, 2012, 3(9), 1077-1081

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ;  30 min, 20 °C → 78 °C; 22 h, 78 °C
1.2 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ,  Water ;  30 min, 45 °C; 15 min, 45 °C
Referenz
Preparation of a glucokinase activator and pharmaceutical formulations
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Design and development of the glucokinase activator AZD1656
McKerrecher, Darren; Steven, Alan, ACS Symposium Series, 2018, 1307, 185-220

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: 2-Methyltetrahydrofuran ;  20 °C
1.2 Reagents: 4-Methylmorpholine ,  Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ;  30 min, 20 °C → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  45 min, 45 °C
Referenz
Process for preparation of pyrazine derivative
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine Solvents: 2-Methyltetrahydrofuran ;  20 °C
1.2 Reagents: Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ;  30 min, rt → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, 45 °C
Referenz
Preparation of pyrazine derivative as glucokinase modulator
, World Intellectual Property Organization, , ,

AZD1656 Raw materials

AZD1656 Preparation Products

AZD1656 Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:919783-22-5)AZD 1656
A1241301
Reinheit:99%/99%/99%
Menge:1mg/5mg/10mg
Preis ($):182/637/957
atkchemica
(CAS:919783-22-5)AZD1656
CL0092
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung